4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride
Description
4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride (CAS: 1803587-67-8) is a cyclohexane derivative featuring an ethylamino-methyl substituent and a carboxylic acid group, both attached to the cyclohexane ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications . It is commercially available through suppliers like CymitQuimica and EOS Med Chem, with prices varying based on quantity (e.g., 50 mg priced at €667.00) . The compound exists in stereoisomeric forms (cis and trans), as indicated by its (1r,4r)- configuration in related derivatives .
Properties
IUPAC Name |
4-(ethylaminomethyl)cyclohexane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-2-11-7-8-3-5-9(6-4-8)10(12)13;/h8-9,11H,2-7H2,1H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJYIFSYCNRFQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CCC(CC1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Scientific Research Applications
- Buffering Agent: 4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride functions as a buffering agent in biological systems, which helps to maintain pH levels that are conducive to cellular processes. It serves as a non-ionic organic buffering agent in biological systems, maintaining pH stability in cell cultures within a range of 6 to 8.5. Its buffering capacity is particularly useful in maintaining physiological conditions during biological experiments.
- Synthesis of Pharmaceutical Agents: The compound is used as a precursor or intermediate in the synthesis of various pharmaceutical agents. The presence of the ethylamino group allows for nucleophilic substitution reactions, which can be utilized in further synthetic pathways.
- Fibrinolysis Inhibition: This compound has been identified as a potent inhibitor of fibrinolysis, which is the process responsible for breaking down blood clots. It inhibits specific enzymes that facilitate this process, making it potentially useful in therapeutic applications related to clotting disorders and cardiovascular diseases. Research indicates that this compound may interact with enzymes such as plasminogen activators and other proteins involved in fibrinolysis.
- Potential Therapeutic Agent: Compounds with similar structures have shown potential as therapeutic agents, influencing neurotransmitter systems and potentially acting as antidepressants or anxiolytics.
- Interaction Studies: Interaction studies involving this compound focus on its binding affinity to various biological targets, particularly those involved in coagulation pathways. These interactions are critical for understanding its therapeutic potential and side effects when used in clinical settings. Studies on the interactions of this compound with biological systems have revealed its role in modulating pH and affecting enzyme activities. Interaction studies also suggest potential synergies when combined with other pharmacologically active compounds, enhancing therapeutic efficacy.
Structural Analogues
Several compounds share structural similarities with this compound.
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 4-[(Methylamino)methyl]cyclohexane-1-carboxylic acid | Similar structure with methyl instead of ethyl group | Potentially different pharmacological effects |
| 4-(Aminomethyl)cyclohexane-1-carboxylic acid | Lacks ethyl substitution; contains only an amino group | Simpler structure may lead to different reactivity |
| 4-(Propylamino)methylcyclohexane-1-carboxylic acid | Propyl substitution instead of ethyl | Altered lipophilicity may affect absorption |
Mechanism of Action
The mechanism by which 4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride exerts its effects depends on its specific application. For example, in pharmaceutical applications, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
Methyl 4-Aminocyclohexane-1-carboxylate Hydrochloride
- Structure: Differs by replacing the carboxylic acid with a methyl ester and the ethylamino group with a primary amino group directly on the cyclohexane ring.
- Molecular Formula: C₈H₁₆ClNO₂ (MW: 193.67) .
- The lack of an ethylamino side chain may limit its pharmacological interactions .
cis-4-(Dimethylamino)cyclohexanecarboxylic Acid Hydrochloride
- Structure: Features a dimethylamino group instead of ethylamino-methyl.
- Molecular Formula: C₉H₁₈ClNO₂ (MW: 215.67) .
- Key Differences: The dimethylamino group increases lipophilicity, which could enhance membrane permeability but reduce hydrogen-bonding capacity compared to the ethylamino derivative .
Stereochemical Variations
- cis/trans Isomerism: Both the target compound and its analogs exhibit stereoisomerism. For example, Methyl 4-aminocyclohexane-1-carboxylate hydrochloride is marketed as a cis/trans mixture, with the trans isomer explicitly noted in suppliers' listings .
Pharmacological and Analytical Profiles
- Pharmaceutical Use: The target compound is explicitly noted for pharmaceutical applications, while analogs like Methyl 4-aminocyclohexane-1-carboxylate hydrochloride are primarily building blocks in organic synthesis .
- Analytical Data :
- The target compound lacks published LCMS/HPLC data in the provided evidence. However, structurally complex analogs in show m/z values >850 and retention times ~1.3 minutes under specific conditions, suggesting that the target compound’s smaller size may result in lower molecular weight and shorter retention times .
Data Table: Structural and Commercial Comparison
Biological Activity
4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride, also known by its chemical formula C₁₁H₁₅ClN₂O₂, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a cyclohexane ring substituted with an ethylamino group and a carboxylic acid functional group. The hydrochloride form of the compound enhances its solubility in aqueous environments, making it suitable for various biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems. Similar compounds have shown potential as modulators of neurotransmitter release, particularly in the context of anxiety and depression treatments. The compound may function as a buffering agent in biological systems, maintaining optimal pH levels for enzymatic reactions and cellular processes .
Potential Mechanisms Include:
- Neurotransmitter Modulation : Influencing levels of neurotransmitters such as serotonin and norepinephrine.
- Enzyme Interaction : Modulating enzyme activity related to metabolic pathways.
- Buffering Capacity : Maintaining physiological pH during biological experiments.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antidepressant Effects : Compounds with similar structures have been reported to exhibit antidepressant-like effects in animal models.
- Anxiolytic Properties : Potential for reducing anxiety symptoms through modulation of neurotransmitter systems.
- Enzyme Activity Modulation : Studies suggest that this compound can affect the activity of certain enzymes involved in metabolic processes .
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound and its derivatives. Below are some notable findings:
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 4-[(Methylamino)methyl]cyclohexane-1-carboxylic acid | Similar structure with a methyl group instead of ethyl | Potentially different pharmacological effects |
| 4-(Aminomethyl)cyclohexane-1-carboxylic acid | Lacks ethyl substitution; contains only an amino group | Simpler structure may lead to different reactivity |
| 4-(Propylamino)methylcyclohexane-1-carboxylic acid | Propyl substitution instead of ethyl | Altered lipophilicity may affect absorption |
These comparisons highlight the unique properties of this compound, emphasizing its potential as a candidate for further research in medicinal chemistry.
Q & A
Q. What are the optimized synthetic routes for 4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride?
The synthesis typically involves functionalizing the cyclohexane backbone with ethylamino and carboxylic acid groups, followed by hydrochloride salt formation. Key steps include:
- Aminomethylation : Reacting cyclohexane-1-carboxylic acid derivatives with ethylamine under reductive amination conditions (e.g., using NaBH₃CN as a reducing agent) .
- Hydrochloride Salt Formation : Treating the free base with HCl gas or concentrated HCl in anhydrous solvents to improve solubility and stability .
- Purity Control : Use HPLC or GC to verify purity (>95%) and monitor byproducts .
Q. How can researchers verify the structural integrity of this compound?
Q. What safety protocols are recommended for handling this compound?
- PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct work in a fume hood due to potential respiratory irritancy .
- First Aid : For accidental exposure, flush eyes/skin with water for 15 minutes and seek medical attention. Avoid mouth-to-mouth resuscitation if inhaled .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced biological activity?
- Quantum Chemical Calculations : Optimize substituent positions (e.g., ethylamino vs. dimethylamino) to predict binding affinities to targets like GPCRs or ion channels .
- Molecular Dynamics (MD) : Simulate interactions with biological membranes to assess permeability and stability .
- SAR Studies : Compare activity of structural analogs (e.g., fluorinated or methylated derivatives) to identify critical functional groups .
Q. How can contradictory biological data (e.g., variable enzyme inhibition) be resolved?
- Assay Standardization : Control variables like pH, temperature, and solvent (DMSO vs. saline) to ensure reproducibility .
- Orthogonal Validation : Use SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to cross-verify binding constants .
- Structural Analysis : Perform X-ray crystallography or cryo-EM to visualize binding modes and identify steric clashes .
Q. What methodologies are effective for studying its pharmacokinetics (PK) in preclinical models?
- In Vivo PK : Administer via IV/PO routes in rodents, with serial blood sampling analyzed via LC-MS/MS to determine t₁/₂, Cmax, and bioavailability .
- Metabolite Profiling : Use hepatocyte incubation or microsomal assays to identify Phase I/II metabolites .
- Tissue Distribution : Radiolabel the compound (³H/¹⁴C) and quantify accumulation in organs using autoradiography .
Q. How can researchers address solubility challenges in aqueous assays?
- Co-Solvent Systems : Use cyclodextrins or PEG-based surfactants to enhance solubility without disrupting biological activity .
- Salt Screening : Explore alternative counterions (e.g., sulfate, citrate) for improved formulation .
- Nanoformulation : Develop liposomal or polymeric nanoparticles for targeted delivery .
Methodological Considerations
Q. What purification techniques are optimal for isolating high-purity batches?
Q. How can researchers validate target engagement in cellular models?
- CRISPR Knockout : Generate cell lines lacking the putative target (e.g., a specific receptor) to confirm on-mechanism activity .
- Fluorescent Probes : Conjugate the compound with Cy5 or FITC for live-cell imaging and colocalization studies .
- Thermal Shift Assays : Monitor protein stabilization upon ligand binding to infer direct interaction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
